

Application Notes and Protocols for URMC-099

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Compound of Interest		
Compound Name:	URMC-099	
Cat. No.:	B612249	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

URMC-099 is a brain-penetrant, orally bioavailable small-molecule inhibitor of the mixed-lineage kinase (MLK) family, with high potency for MLK3 (IC50 = 14 nM).[1][2] It also demonstrates inhibitory activity against other kinases, including MLK1 (19 nM), MLK2 (42 nM), dual leucine zipper kinase (DLK, 150 nM), leucine-rich repeat kinase 2 (LRRK2, 11 nM), and ABL1 (6.8 nM).[1] This broad-spectrum activity allows **URMC-099** to modulate key signaling pathways involved in neuroinflammation and neuronal cell death, primarily by inhibiting the c-Jun N-terminal kinase (JNK) and p38 MAP kinase cascades.[2][3]

These application notes provide detailed protocols for utilizing **URMC-099** in cell culture to study its anti-inflammatory and neuroprotective effects. The provided concentrations and methodologies are based on peer-reviewed studies and are intended to serve as a starting point for experimental design.

Data Presentation: In Vitro Concentrations and Effects

The following table summarizes effective concentrations of **URMC-099** used in various in vitro models.

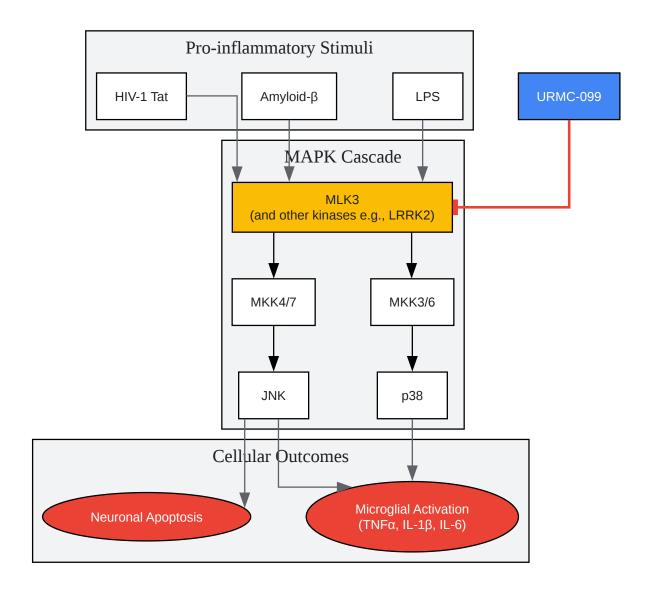


Cell Type	URMC-099 Concentrati on(s)	Treatment Duration	Stimulus	Key Outcome	Reference
BV-2 Microglial Cells	100 nM	1 hr pre- treatment, then 30 min	HIV-1 Tat (1 μg/mL)	Blocked phosphorylati on of JNK.	[3]
BV-2 Microglial Cells	100 nM	4, 8, and 12 hours	HIV-1 Tat (0.5 μg/mL)	Reduced production of TNFα, IL-6, and MCP-1.	[3]
Murine Microglia	Not specified	Not specified	Amyloid-β (Aβ42)	Reduced phosphorylati on of MKK3, MKK4, p38, and JNK; decreased IL-1β, IL-6, TNF-α; facilitated Aβ phagocytosis.	[4]
Primary Sympathetic Neurons	100 nM, 300 nM	24 and 48 hours	Nerve Growth Factor (NGF) deprivation	Prevented neuronal death in a dose-dependent manner.	[5]
Primary Sympathetic Neurons	300 nM	8 and 12 hours	Nerve Growth Factor (NGF) deprivation	Blocked increases in JUN expression and phosphorylati on.	[5]



Signaling Pathway and Mechanism of Action

URMC-099 primarily exerts its effects by inhibiting MLK3, a key upstream regulator of the JNK and p38 MAPK signaling pathways. These pathways are activated by various cellular stressors and pro-inflammatory stimuli, such as HIV-1 Tat, lipopolysaccharide (LPS), and amyloid-β, leading to microglial activation, cytokine production, and neuronal apoptosis.[2][3][4] By blocking MLK3, **URMC-099** prevents the downstream phosphorylation and activation of MKKs, JNK, and p38, thereby suppressing the inflammatory response and promoting neuronal survival.[3]



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Figure 1: URMC-099 inhibits the MLK3-MAPK signaling cascade.

Experimental Protocols

Protocol 1: Inhibition of Pro-inflammatory Responses in Microglia (BV-2 cell line)

This protocol is adapted from studies investigating the anti-inflammatory effects of **URMC-099** on HIV-1 Tat-stimulated BV-2 microglial cells.[3][6]

A. Reagent Preparation

- URMC-099 Stock Solution (100 μM): Prepare a 1000x stock solution of URMC-099 in sterile dimethylsulfoxide (DMSO).[3][6] For example, dissolve 0.422 mg of URMC-099 (MW: 421.5 g/mol) in 10 mL of sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freezethaw cycles.
- Cell Culture Medium: Use DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine.
- Stimulus: Reconstitute HIV-1 Tat protein in sterile saline or PBS according to the manufacturer's instructions.

B. Experimental Workflow

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